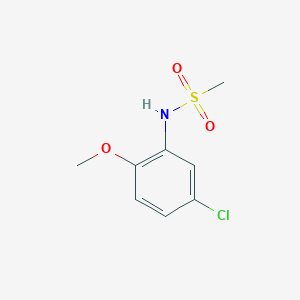

N-(5-chloro-2-methoxyphenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

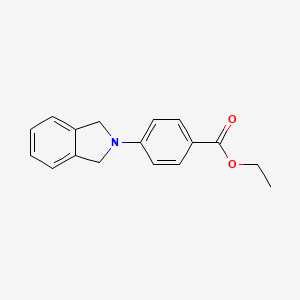

“N-(5-chloro-2-methoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10ClNO3S . It has an average mass of 235.688 Da and a monoisotopic mass of 235.006989 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole .Molecular Structure Analysis

The molecular structure of “N-(5-chloro-2-methoxyphenyl)methanesulfonamide” is represented by the formula C8H10ClNO3S . This indicates that the molecule is composed of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis and Characterization of Organic Compounds

Research demonstrates the utility of related sulfonamide compounds in the synthesis and characterization of organic compounds. For instance, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form three-dimensional self-assemblies, showcasing the role of sulfonate-phosphonate ligands in constructing supramolecular structures (R. Shankar et al., 2011). Similarly, α-fluoro(disulfonyl)methane and its analogues have been synthesized through a C–S bond forming strategy, underlining the synthetic utility of these compounds in creating fluoromethylated organic molecules (G. Prakash et al., 2010).

Microbial Reduction in Organic Synthesis

The stereoselective microbial reduction of certain sulfonamides to produce chiral intermediates for synthesis of pharmaceuticals, such as beta-receptor antagonists, highlights the application of these compounds in medicinal chemistry. This method provides a high yield and optical purity, demonstrating an effective biocatalytic approach to organic synthesis (Ramesh N. Patel et al., 1993).

Antibacterial Activity of Sulfonamide Derivatives

New sulfonamide derivatives and their metal complexes have been synthesized and shown to exhibit antibacterial activities against a range of gram-positive and gram-negative bacteria. This research contributes to the development of new antibacterial agents and highlights the potential of sulfonamide compounds in therapeutic applications (Ü. Özdemir et al., 2009).

Activation of Methane at Room Temperature

The activation of methane at room temperature over Zn modified H-ZSM-5 zeolite catalysts, resulting in the formation of surface methoxy intermediates, underscores the importance of sulfonamide-based catalysts in facilitating low-temperature chemical reactions. This study provides insights into the activation mechanisms of methane, a fundamental process in industrial chemistry (Jun Xu et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-methoxyphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIRAFIXJWRGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)